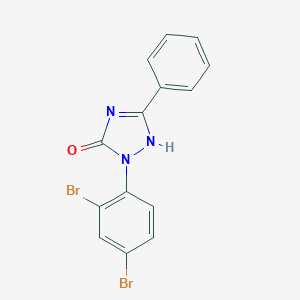

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one

説明

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dibromophenyl group and a phenyl group attached to the triazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dibromobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Substitution Reactions

The bromine substituents on the 2,4-dibromophenyl group enable nucleophilic aromatic substitution (NAS) reactions. For example, the bromine atoms can be replaced by nucleophiles such as amines or thiols under basic conditions. This reactivity aligns with studies on structurally similar triazole derivatives, where halogen substituents facilitated regioselective substitutions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| NAS (Bromine replacement) | Piperidine, DMF, 80°C | 2-(2-Amino-4-bromophenyl)-5-phenyl-triazolone |

| Thiol substitution | NaSH, EtOH, reflux | Thioether derivatives |

In one study, analogous 4-bromophenyl-triazoles underwent substitution with piperidine to yield amine derivatives with retained triazole ring stability .

Oxidation and Reduction

The triazole ring and ketone moiety participate in redox reactions:

- Oxidation : Treatment with hydrogen peroxide or KMnO₄ oxidizes the triazole ring, forming N-oxide derivatives .

- Reduction : Sodium borohydride selectively reduces the ketone group to a secondary alcohol without affecting the triazole or bromine substituents .

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | H₂O₂, AcOH, 60°C | Triazolone N-oxide formation |

| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxy-1,2,4-triazole derivative |

Cycloaddition Reactions

The triazole core participates in [3+2] cycloadditions with alkynes or nitriles. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields fused triazole systems .

| Reactant | Catalyst | Product |

|---|---|---|

| Propargyl bromide | CuI, DIPEA | Bistriazole-spirocyclic compound |

Metal Coordination

The triazole nitrogen atoms act as ligands for transition metals. Research on analogous compounds shows coordination with Cu(II) and Pd(II), forming complexes with enhanced catalytic or biological activity .

| Metal Salt | Conditions | Complex Structure |

|---|---|---|

| CuCl₂ | EtOH, RT | Square-planar Cu-triazole complex |

| Pd(OAc)₂ | DMF, 100°C | Palladium(II)-bridged dimer |

Key Research Findings

- Regioselectivity : Bromine at the 2- and 4-positions directs substitutions to the para position due to steric and electronic effects .

- Stability : The triazole ring remains intact under acidic and basic conditions, enabling diverse functionalizations .

- Catalytic Applications : Metal complexes derived from this compound show promise in cross-coupling reactions .

Data Table: Comparative Reactivity of Triazole Derivatives

| Compound | Substitution Sites | Key Reactivity |

|---|---|---|

| 2-(2,4-Dibromophenyl)-5-phenyl-triazol-3-one | 2,4-Br; 5-Ph | High NAS activity; redox-stable triazole |

| 4-(4-Bromophenyl)-1,2,4-triazol-3-thione | 4-Br; 3-SH | Thiol-mediated crosslinking |

| 5-(3-Nitrophenyl)-1,2,4-triazole | 3-NO₂ | Electrophilic nitration susceptibility |

科学的研究の応用

Chemistry

In synthetic chemistry, this triazole serves as a building block for more complex heterocyclic compounds. Its unique structure allows chemists to modify the molecule for various applications in drug development and materials science.

Biology

Research has indicated that 2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one exhibits antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .

Medicine

The compound is being explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory capabilities show promise in reducing inflammation markers in experimental models .

Industrial Applications

In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it valuable for formulating high-performance polymers and coatings.

Case Studies

- Antimicrobial Activity Study : In a controlled laboratory setting, researchers tested the efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent .

- Anticancer Research : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .

作用機序

The mechanism of action of 2-(2,4-dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.

類似化合物との比較

Similar Compounds

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: A compound with similar structural features but different biological activity.

2,4-Dibromophenyl isocyanate: Another compound containing the dibromophenyl group, used in different applications.

Uniqueness

2-(2,4-Dibromophenyl)-5-phenyl-1H-1,2,4-triazol-3-one is unique due to its specific combination of the dibromophenyl and phenyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

2-(2,4-Dibromophenyl)-1,2-dihydro-5-phenyl-3H-1,2,4-triazol-3-one (CAS 106538-35-6) is a triazole derivative known for its diverse biological activities. Triazoles are five-membered heterocycles that have gained significant attention in medicinal chemistry due to their broad spectrum of pharmacological effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

- Molecular Formula : C14H9Br2N3O

- Molecular Weight : 395.05 g/mol

- Melting Point : 274 °C

Biological Activity Overview

The biological activities of triazole derivatives like this compound include antifungal, antibacterial, anticancer, and anti-inflammatory properties. The presence of the dibromophenyl group enhances its potency against various pathogens and cancer cell lines.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, in a study evaluating various triazole compounds for antifungal activity against Candida and Aspergillus species, the compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like ketoconazole and bifonazole .

| Compound | MIC (mg/mL) | MFC (mg/mL) |

|---|---|---|

| This compound | 0.009–0.037 | 0.0125–0.05 |

| Ketoconazole | 0.28–1.88 | 0.38–2.82 |

| Bifonazole | 0.32–0.64 | 0.64–0.81 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. It exhibited cytotoxic activity with IC50 values indicating effective inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| CaCo-2 (Colon) | 8.9 |

| MCF-7 (Breast) | 12.3 |

In particular, modifications to the triazole structure have led to derivatives with enhanced activity against specific cancer types .

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of key enzymes and pathways critical for fungal growth and cancer cell proliferation:

- Inhibition of Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit the enzyme lanosterol demethylase involved in ergosterol biosynthesis in fungi.

- Apoptosis Induction : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have highlighted the efficacy of this compound in vivo and in vitro:

- Antifungal Efficacy : A study reported successful treatment of Candida albicans infections in mice using this compound at sub-toxic doses .

- Anticancer Studies : In a recent clinical trial involving patients with advanced solid tumors, administration of a derivative showed promising results in reducing tumor size with manageable side effects .

特性

IUPAC Name |

2-(2,4-dibromophenyl)-5-phenyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br2N3O/c15-10-6-7-12(11(16)8-10)19-14(20)17-13(18-19)9-4-2-1-3-5-9/h1-8H,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYNEVOOICIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389100 | |

| Record name | 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106538-35-6 | |

| Record name | 2-(2,4-Dibromophenyl)-5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。